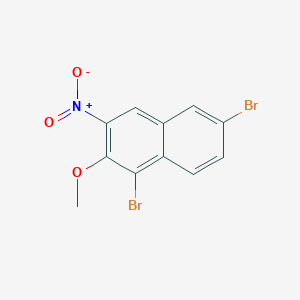

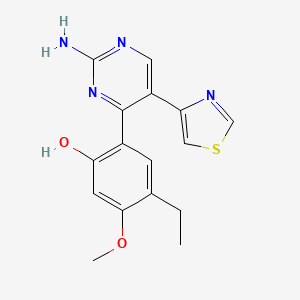

![molecular formula C11H17N3O2 B2761102 6-[2-(Morpholin-4-yl)ethoxy]pyridin-3-amine CAS No. 1082384-94-8](/img/structure/B2761102.png)

6-[2-(Morpholin-4-yl)ethoxy]pyridin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to the class of organic compounds known as dialkylarylamines . These are aliphatic aromatic amines in which the amino group is linked to two aliphatic chains and one aromatic group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the compound “6-Ethoxy-4- N- (2-morpholin-4-ylethyl) -2-N-propan-2-yl-1,3, 5-triazine-2, 4-diamine” was synthesized and evaluated for its herbicidal activity .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various tools such as PROCHECK, WHAT_CHECK, WHATIF, PROSA, ERRAT, PROVE, and VERIFY-3D . The molecular formula of a similar compound, “6-Morpholinopyridin-3-ylboronic acid”, is CHBNO with an average mass of 208.022 Da .Chemical Reactions Analysis

The synthesizability of ligands, including similar compounds, has been taken into account by applying certain sets of chemical rules .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using tools like the ChemAxon’sJKlustor Suite .Wissenschaftliche Forschungsanwendungen

Microwave-Initiated Hydroamination

Keiko et al. (2011) explored the microwave-accelerated hydroamination of 2-ethoxypropenal with secondary amines, including morpholine, to produce various ethoxypropene diamines. This study highlights the efficiency and selectivity of using microwave irradiation in organic synthesis, potentially including derivatives of 6-[2-(Morpholin-4-yl)ethoxy]pyridin-3-amine (Keiko, Verochkina, & Larina, 2011).

Heterocyclic Amine Substituted Phosphazenes

Koçak et al. (2013) synthesized heterocyclic amine substituted spiro-ansa-spiro and spiro-bino-spiro phosphazenes, including morpholine derivatives, and evaluated their antimicrobial activities and DNA interactions. This research suggests potential applications in developing new materials with biological activities (Koçak et al., 2013).

Antimicrobial and Antiurease Activities

Bektaş et al. (2012) investigated the antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Their findings indicate that these compounds show promise in antimicrobial applications, highlighting the versatile biological potential of morpholine derivatives (Bektaş et al., 2012).

Photophysics and Biomolecular Binding

Bonacorso et al. (2018) reported on the synthesis, photophysics, and biomolecular binding properties of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines. This study provides insight into the photophysical properties and DNA binding capabilities of quinoline derivatives, suggesting applications in molecular sensing and imaging (Bonacorso et al., 2018).

Wirkmechanismus

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound might also target the same organism.

Mode of Action

It’s worth noting that similar compounds have shown significant activity againstMycobacterium tuberculosis H37Ra , indicating that this compound might interact with its targets in a similar manner.

Biochemical Pathways

Given the anti-tubercular activity of similar compounds , it’s plausible that this compound might affect the metabolic pathways of Mycobacterium tuberculosis.

Result of Action

Similar compounds have shown significant anti-tubercular activity , suggesting that this compound might have similar effects.

Eigenschaften

IUPAC Name |

6-(2-morpholin-4-ylethoxy)pyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c12-10-1-2-11(13-9-10)16-8-5-14-3-6-15-7-4-14/h1-2,9H,3-8,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDJVQIOJRFZSGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=NC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

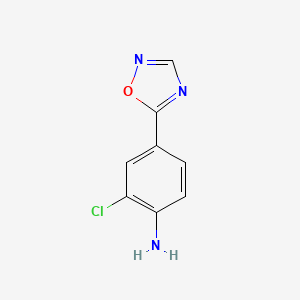

![N-(5-chloro-2-methylphenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2761019.png)

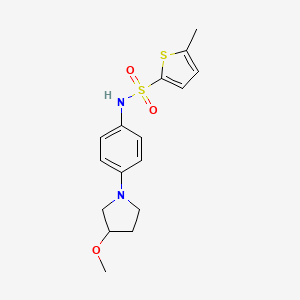

![2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-2-azaspiro[3.4]octan-6-yl]acetic acid](/img/structure/B2761021.png)

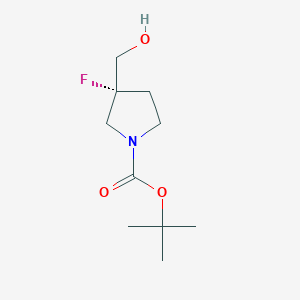

![2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2761027.png)

![Methyl 3-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)thiophene-2-carboxylate](/img/structure/B2761031.png)

![N-(4-bromo-3-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2761032.png)

![6-chloro-3-fluoro-N-[(3-methoxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2761035.png)